Diallyl fumarate

Description

The exact mass of the compound Diallyl fumarate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32641. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Diallyl fumarate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diallyl fumarate including the price, delivery time, and more detailed information at info@benchchem.com.

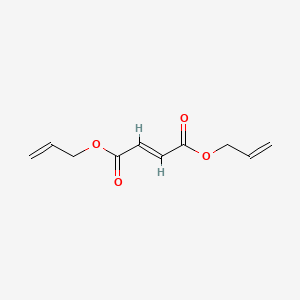

Structure

3D Structure

Properties

IUPAC Name |

bis(prop-2-enyl) (E)-but-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h3-6H,1-2,7-8H2/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPOLOEWJWXZUSP-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C=CC(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)/C=C/C(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062650 | |

| Record name | Diallyl fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2807-54-7, 999-21-3, 118569-89-4 | |

| Record name | Diallyl fumarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2807-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diallyl fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002807547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diallyl fumarate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32641 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenedioic acid (2E)-, 1,4-di-2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diallyl fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diallyl maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diallyl fumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diallyl furmate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIALLYL FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K852LK4C5P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

diallyl fumarate monomer synthesis and purification

An In-Depth Technical Guide to the Synthesis and Purification of Diallyl Fumarate Monomer

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and purification of diallyl fumarate (DAF), a critical monomer used in the development of crosslinked polymers and specialty resins. The protocols and insights presented herein are designed for researchers and chemical development professionals, emphasizing not only the procedural steps but also the underlying chemical principles that ensure reproducibility, purity, and safety.

Introduction to Diallyl Fumarate

Diallyl fumarate (CAS No: 2807-54-7) is the diester of fumaric acid and allyl alcohol.[1][2][3] Its structure, containing a central carbon-carbon double bond (fumarate backbone) and two terminal allyl groups, makes it a highly versatile crosslinking agent. Upon polymerization, typically initiated by free radicals, DAF forms a rigid, three-dimensional network structure. This property is leveraged in applications requiring high thermal stability, mechanical strength, and chemical resistance, such as in casting resins, laminates, and coatings.[4] The purity of the DAF monomer is paramount, as impurities can adversely affect polymerization kinetics, polymer properties, and the final product's performance and appearance.[4]

Table 1: Physicochemical Properties of Diallyl Fumarate

| Property | Value | Source(s) |

| CAS Number | 2807-54-7 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂O₄ | [1][2][3] |

| Molecular Weight | 196.20 g/mol | [1][3] |

| Appearance | Colorless to pale-yellow liquid | [5] |

| Density | ~1.066 g/cm³ at 20 °C | [2][6] |

| Boiling Point | 116-120 °C at 8 Torr | [2] |

| IUPAC Name | bis(prop-2-enyl) (2E)-but-2-enedioate | [3] |

Synthesis of Diallyl Fumarate via Fischer Esterification

The most common and industrially viable method for synthesizing diallyl fumarate is the direct acid-catalyzed esterification of fumaric acid with allyl alcohol, a classic example of the Fischer esterification reaction.[5] This process involves heating the reactants in the presence of a strong acid catalyst, with the continuous removal of water to drive the equilibrium toward the product side.

Reaction Mechanism and Causality

The synthesis proceeds via a well-established nucleophilic acyl substitution mechanism. The key is to understand why specific conditions are chosen:

-

Catalyst: A strong acid catalyst, such as p-toluenesulfonic acid (p-TSA) or sulfuric acid, is required to protonate the carbonyl oxygen of fumaric acid.[5] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic hydroxyl group of allyl alcohol.

-

Water Removal: Esterification is a reversible reaction. The formation of water as a byproduct means that its presence will shift the equilibrium back toward the reactants, reducing the yield. Therefore, continuous removal of water, typically via a Dean-Stark apparatus, is critical for driving the reaction to completion.

-

Stoichiometry: A slight excess of allyl alcohol is often used to ensure the complete conversion of the less volatile and often solid fumaric acid.

-

Inhibitor: Diallyl fumarate, like many monomers containing allyl groups, can undergo premature polymerization at elevated temperatures.[5] The inclusion of a small amount of a polymerization inhibitor, such as hydroquinone, is a crucial self-validating step to prevent yield loss and the formation of intractable polymeric byproducts during synthesis and subsequent distillation.

Diagram 1: Diallyl Fumarate Synthesis Workflow

Caption: Simplified mechanism of acid-catalyzed esterification (one side shown).

Characterization of Diallyl Fumarate

Confirmation of the product's identity and purity is achieved through standard analytical techniques.

-

NMR Spectroscopy: ¹H and ¹³C NMR are definitive methods. The ¹H NMR spectrum should show characteristic peaks for the vinyl protons of the fumarate backbone and the allyl groups. [3]* FTIR Spectroscopy: Infrared spectroscopy can confirm the presence of the ester carbonyl group (C=O stretch, typically ~1720 cm⁻¹) and the C=C double bonds. [3]* Gas Chromatography (GC): GC is an excellent tool for assessing the purity of the distilled monomer, quantifying any remaining starting materials or byproducts.

References

-

CAS, a division of the American Chemical Society. (n.d.). Diallyl fumarate. CAS Common Chemistry. Retrieved January 22, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Diallyl fumarate. PubChem Compound Database. Retrieved January 22, 2026, from [Link]

- Google Patents. (1963). US3078302A - Production of dialkyl fumarates.

-

LookChem. (n.d.). Diallyl fumarate CAS NO.2807-54-7. Career Henan Chemical Co. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (2019). Study on the Isomerization of Maleic Acid to Fumaric Acid without Catalyst. Retrieved January 22, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Fumaric acid, allyl hexadecyl ester. PubChem Compound Database. Retrieved January 22, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Diallyl phthalate. PubChem Compound Database. Retrieved January 22, 2026, from [Link]

- Google Patents. (1956). US2764609A - Isomerization of dialkyl maleates to dialkyl fumarates.

- Google Patents. (1951). US2557639A - Esterification with allyl type alcohols.

-

Reddit. (2017, May 4). How to purify this monomer?. r/chemistry. Retrieved January 22, 2026, from [Link]

-

ACS Publications. (2019, May 8). Kinetic Study on the Preparation of Fumaric Acid from Maleic Acid by Batch Noncatalytic Isomerization. ACS Omega. Retrieved January 22, 2026, from [Link]

-

Christy Catalytics. (n.d.). Purification of High-Purity Monomers and Other Reactive Chemicals. Retrieved January 22, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Allyl alcohol synthesis by allylic substitution. Retrieved January 22, 2026, from [Link]

- Google Patents. (1982). US4339623A - Monomer/solvent purification.

-

University of Akron. (n.d.). The Synthesis of Poly(Propylene Fumarate). IdeaExchange@UAkron. Retrieved January 22, 2026, from [Link]

-

Royal Society of Chemistry. (2022). Synthesis, spectral analysis, and theoretical investigations of diphenyl fumarate. RSC Advances. Retrieved January 22, 2026, from [Link]

Sources

- 1. DIALLYL FUMARATE synthesis - chemicalbook [chemicalbook.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Diallyl fumarate | C10H12O4 | CID 5355330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US3078302A - Production of dialkyl fumarates - Google Patents [patents.google.com]

- 5. Diallyl phthalate | C14H14O4 | CID 8560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Diallyl fumarate, CasNo.2807-54-7 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

physicochemical properties of diallyl fumarate

An In-depth Technical Guide to the Physicochemical Properties of Diallyl Fumarate

For Researchers, Scientists, and Drug Development Professionals

Preamble

Diallyl fumarate (DAF) is a versatile monomer recognized for its utility in polymer synthesis, particularly in the formation of cross-linked resins and specialty polymers. As the diester of fumaric acid and allyl alcohol, its structure incorporates two allyl groups and a central carbon-carbon double bond, rendering it highly reactive and capable of undergoing addition polymerization to form complex three-dimensional networks. A thorough understanding of its physicochemical properties is fundamental to its effective handling, reaction optimization, and application in materials science. This guide provides a comprehensive overview of these properties, grounded in established experimental data and analytical methodologies.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. Diallyl fumarate is systematically known as bis(prop-2-en-1-yl) (2E)-but-2-enedioate.

-

Molecular Formula: C₁₀H₁₂O₄

-

Molecular Weight: 196.20 g/mol [1]

-

CAS Registry Number: 2807-54-7[1]

-

Canonical SMILES: C=CCOC(=O)C=CC(=O)OCC=C[1]

-

InChI: InChI=1S/C10H12O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h3-6H,1-2,7-8H2/b6-5+[1]

The presence of the fumarate moiety dictates a trans-configuration across the central double bond, which influences the steric and electronic properties of the molecule, thereby affecting its reactivity and the stereochemistry of its polymerization products.

Core Physicochemical Properties

The macroscopic behavior of diallyl fumarate in various physical and chemical processes is dictated by its inherent physicochemical properties. These parameters are critical for process design, safety assessments, and quality control in both research and industrial settings.

| Property | Value | Conditions |

| Boiling Point | 142-143 °C | at 28 mmHg |

| 116-120 °C | at 8 Torr | |

| Density | 1.064 g/cm³ | at 20 °C |

| 1.0660 g/cm³ | at 20 °C | |

| Refractive Index (n_D) | 1.469 | at 20 °C |

| Melting Point | Not readily available in the literature | - |

It is important to note that an experimental melting point for diallyl fumarate is not consistently reported in readily accessible chemical literature.

Solubility Profile

The solubility of a monomer is a critical parameter for its polymerization, particularly in solution or emulsion-based processes, as it governs the choice of solvent and reaction medium.

-

Water Solubility: While some sources describe diallyl fumarate as "soluble" in water, quantitative data is scarce. For its isomer, diallyl maleate, the water solubility is reported to be low, at 151.2 mg/L at 25°C. Given the structural similarity, the aqueous solubility of diallyl fumarate is also expected to be limited.

-

Organic Solvents: Diallyl fumarate is generally soluble in common organic solvents such as ethanol, acetone, and chloroform. This broad solubility in organic media makes it amenable to a variety of reaction conditions.

The decision to use a particular solvent system should be guided by the specific requirements of the intended application, including considerations of reaction kinetics, polymer morphology, and environmental impact.

Synthesis of Diallyl Fumarate: An Experimental Protocol

The most common method for the synthesis of diallyl fumarate is the direct esterification of fumaric acid with allyl alcohol, typically in the presence of an acid catalyst.

Reaction Principle

The synthesis proceeds via a Fischer-Speier esterification mechanism, wherein the carboxylic acid is activated by a proton source, followed by nucleophilic attack by the alcohol. The removal of water drives the equilibrium towards the formation of the ester.

Visualizing the Synthesis Workflow

Caption: A flowchart illustrating the key stages in the synthesis of diallyl fumarate.

Step-by-Step Methodology

-

Reactor Setup: A round-bottom flask is equipped with a magnetic stirrer, a Dean-Stark apparatus connected to a reflux condenser, and a thermometer.

-

Charging Reagents: The flask is charged with fumaric acid (1.0 equivalent), allyl alcohol (a stoichiometric excess, typically 2.5-3.0 equivalents), and an acid catalyst such as p-toluenesulfonic acid (catalytic amount). A solvent that forms an azeotrope with water, such as toluene, is also added.

-

Reaction: The mixture is heated to reflux. The water produced during the esterification is removed azeotropically and collected in the Dean-Stark trap. The reaction progress is monitored by measuring the amount of water collected.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess allyl alcohol and toluene are removed under reduced pressure. The residue is then dissolved in an organic solvent like diethyl ether and washed sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Drying and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude diallyl fumarate is then purified by vacuum distillation to yield a clear, colorless to pale yellow liquid.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of diallyl fumarate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environment in the molecule.

-

Sample Preparation: A small amount of diallyl fumarate (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.6 mL) in a standard 5 mm NMR tube.

-

Data Acquisition: The ¹H NMR spectrum is acquired on a spectrometer (e.g., a Varian A-60 or a modern 400-600 MHz instrument).[1] Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width that encompasses all expected proton resonances.

-

Data Analysis: The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

-

Allyl Protons: Resonances corresponding to the vinyl (CH=CH₂) and methylene (-CH₂-) protons of the allyl groups. The vinyl protons will appear as multiplets in the downfield region (typically δ 5.0-6.0 ppm), and the methylene protons will be a doublet in the region of δ 4.5-4.8 ppm.

-

Fumarate Protons: A singlet in the downfield region (around δ 6.8 ppm) corresponding to the two equivalent vinyl protons of the fumarate backbone.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in diallyl fumarate.

-

Sample Preparation: A drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[1]

-

Data Acquisition: The FTIR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates is acquired first and subtracted from the sample spectrum.

-

Data Analysis: The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

-

C=O Stretch: A strong absorption band around 1720-1740 cm⁻¹, characteristic of the ester carbonyl group.

-

C=C Stretch: Absorption bands corresponding to the carbon-carbon double bonds of the allyl groups (around 1640-1650 cm⁻¹) and the fumarate backbone (around 1630-1640 cm⁻¹).

-

C-O Stretch: Strong absorptions in the fingerprint region (around 1150-1250 cm⁻¹) corresponding to the C-O stretching vibrations of the ester linkage.

-

=C-H Bending: Out-of-plane bending vibrations of the vinyl C-H bonds, typically observed in the 900-1000 cm⁻¹ region.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5355330, Diallyl fumarate. [Link] (accessed Jan. 22, 2026).

Sources

Diallyl Fumarate: A Technical Guide for Advanced Research

Abstract

Diallyl fumarate (DAF) is a bifunctional monomer distinguished by its unique molecular architecture, featuring a central carbon-carbon double bond with trans-geometry and two flanking allyl ester groups. This structure imparts significant reactivity, making DAF a valuable crosslinking agent and monomer for the synthesis of specialized polymers and resins. Its CAS Registry Number is 2807-54-7.[1][2] This guide provides an in-depth exploration of diallyl fumarate's chemical identity, physicochemical properties, synthesis, reactivity, and applications, with a focus on its relevance to researchers in materials science and drug development.

Chemical Identity and Molecular Structure

Diallyl fumarate is systematically named bis(prop-2-enyl) (E)-but-2-enedioate.[3] It is the diester formed from fumaric acid and allyl alcohol. The molecule's key feature is the presence of three distinct reactive sites: the electron-deficient internal double bond of the fumarate backbone and the two terminal double bonds of the allyl groups. This trifunctionality is the foundation of its utility in polymer chemistry.

The molecular formula for diallyl fumarate is C10H12O4, corresponding to a molecular weight of approximately 196.20 g/mol .[1][2][3]

Molecular Structure:

Caption: Molecular structure of diallyl fumarate (C10H12O4).

Physicochemical Properties

Understanding the physical and chemical properties of diallyl fumarate is critical for its proper handling, storage, and application in experimental design.

| Property | Value | Source |

| CAS Number | 2807-54-7 | [1][2] |

| Molecular Formula | C10H12O4 | [1][2][3] |

| Molecular Weight | 196.20 g/mol | [2][3] |

| Appearance | Clear, colorless to pale-yellow liquid | [4] |

| Boiling Point | 142-143°C at 28 mmHg; 116-120°C at 8 Torr | [2][5][6] |

| Density | ~1.064 - 1.0768 g/cm³ at 20°C | [2][5][6] |

| Refractive Index | ~1.4670 - 1.469 | [2][6] |

| Flash Point | 124.6°C | [2] |

| Solubility | Soluble in many organic solvents; sparingly soluble in water. | [7] |

Synthesis and Reaction Mechanisms

The primary industrial synthesis of diallyl fumarate involves the esterification of fumaric acid or its derivatives (like fumaryl chloride) with allyl alcohol.[1][4] A common laboratory and industrial approach is a direct esterification, often catalyzed by an acid.

Caption: Synthesis workflow for diallyl fumarate via direct esterification.

The causality behind this choice of process is efficiency and atom economy. Direct esterification is a well-established, robust reaction. The use of heat and often a Dean-Stark apparatus to remove the water byproduct is crucial; according to Le Chatelier's principle, removing a product drives the equilibrium toward the formation of more ester, thereby increasing the yield.

Reactivity and Polymerization

The utility of diallyl fumarate stems from its ability to undergo polymerization. Unlike monofunctional vinyl or acrylic monomers, the 1,2-disubstituted nature of the fumarate double bond presents significant steric hindrance.[8] This results in a lower homopolymerization rate compared to monomers like acrylates. However, this characteristic can be advantageous, allowing for more controlled copolymerization and crosslinking reactions.[8]

Key Reactive Pathways:

-

Copolymerization: Diallyl fumarate readily copolymerizes with more reactive monomers (e.g., vinyl acetate, acrylates). In this context, DAF acts as a crosslinking agent, introducing a network structure that enhances the thermal and mechanical properties of the final polymer.

-

Thiol-Ene Reactions: The allyl groups are particularly susceptible to radical-mediated thiol-ene "click" reactions.[9] This is a highly efficient and orthogonal reaction, valuable in biomaterial and hydrogel synthesis where mild reaction conditions are required.[9]

Experimental Protocol: Free-Radical Solution Copolymerization

This protocol describes a representative method for copolymerizing diallyl fumarate with a vinyl monomer to create a crosslinked polymer network.

Objective: To synthesize a crosslinked poly(vinyl acetate-co-diallyl fumarate) polymer.

Materials:

-

Vinyl Acetate (distilled to remove inhibitor)

-

Diallyl Fumarate (DAF)

-

Toluene (anhydrous)

-

Azobisisobutyronitrile (AIBN, initiator)

-

Methanol (non-solvent for precipitation)

-

Schlenk flask with magnetic stir bar

-

Nitrogen/Argon inlet

-

Condenser

-

Heating mantle with temperature controller

Methodology:

-

Reactor Setup: Assemble the Schlenk flask with the condenser under a positive pressure of inert gas (N2 or Ar) to exclude oxygen, which can inhibit radical polymerization.

-

Reagent Charging: To the flask, add vinyl acetate (e.g., 10 mL), diallyl fumarate (e.g., 1 mL, acting as crosslinker), and anhydrous toluene (e.g., 20 mL). The ratio of monomer to crosslinker can be varied to control the crosslink density and resulting material properties.

-

Initiator Addition: Add the radical initiator, AIBN (e.g., 50 mg). The amount of initiator will influence the polymerization rate and the molecular weight of the polymer chains.

-

Degassing: Subject the solution to three freeze-pump-thaw cycles to thoroughly remove any dissolved oxygen.

-

Polymerization: Immerse the flask in a preheated oil bath at 70°C. Stir the reaction mixture vigorously. The polymerization is typically run for 6-24 hours. The solution will become progressively more viscous as the polymer forms.

-

Isolation: After the reaction period, cool the flask to room temperature. Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent, such as methanol, while stirring. The polymer will precipitate as a white solid.

-

Purification: Decant the solvent and wash the polymer precipitate with fresh methanol several times to remove unreacted monomers and initiator.

-

Drying: Collect the polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

Applications in Research and Development

The unique structure of diallyl fumarate makes it a versatile building block in several advanced applications.

-

Polymer Resins and Coatings: As a comonomer, it is used to produce thermosetting resins with high thermal stability and excellent mechanical properties. These find use in laminates, molding compounds, and protective coatings.[10]

-

Biomaterials and Tissue Engineering: Polyesters based on fumaric acid, such as poly(propylene fumarate) (PPF), are biodegradable and biocompatible, making them excellent candidates for tissue engineering scaffolds, particularly for bone regeneration.[11][12][13] While diallyl fumarate itself is not PPF, its chemistry is foundational to the field. Its ability to participate in thiol-ene reactions under biologically compatible conditions makes it a monomer of interest for creating hydrogels for drug delivery and 3D cell culture.[9]

-

Plasticizers: Certain dialkyl fumarates can be used as plasticizers for synthetic resins.[10]

Safety and Handling

Diallyl fumarate requires careful handling due to its potential health effects.

-

Hazards: It is classified as toxic if swallowed and harmful in contact with skin.[3][14] It causes skin and serious eye irritation.[3][14][15]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or under a chemical fume hood.[15][16] Wear appropriate personal protective equipment, including chemical safety goggles, nitrile gloves, and a lab coat.[16][17]

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids, bases, and oxidizing agents.[2][16] The container should be kept tightly closed.[16]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16]

Conclusion

Diallyl fumarate is a multifunctional monomer whose distinct reactivity profile, governed by both a sterically hindered internal double bond and two accessible allyl groups, provides a unique platform for advanced polymer synthesis. Its role as a potent crosslinking agent and a participant in versatile copolymerizations and click-chemistry reactions positions it as a valuable tool for materials scientists and biomedical researchers. A thorough understanding of its properties, synthesis, and handling protocols is essential for leveraging its full potential in the development of next-generation materials, from high-performance industrial resins to sophisticated biomaterials for regenerative medicine.

References

-

Diallyl fumarate | C10H12O4 | CID 5355330 . PubChem - NIH. [Link]

-

Diallyl fumarate CAS NO.2807-54-7 . Career Henan Chemical Co - LookChem. [Link]

-

Diallyl fumarate . CAS Common Chemistry. [Link]

-

and copolymers based on dialkyl fumarates: A review on radical polymerization, properties, current and future applications . SEDICI. [Link]

- Production of dialkyl fumarates.

-

Diallyl phthalate | C14H14O4 | CID 8560 . PubChem - NIH. [Link]

-

DIALLYL MALEATE . gsrs. [Link]

-

Significance of Polymers with “Allyl” Functionality in Biomedicine . PubMed Central - NIH. [Link]

-

Synthesis of Poly(Propylene Fumarate) . PMC - NIH. [Link]

-

Two-step synthesis of poly(propylene fumarate) from diethyl... . ResearchGate. [Link]

-

Poly(propylene fumarate) Composite Scaffolds for Bone Tissue Engineering: Innovation in Fabrication Techniques and Artificial Intelligence Integration . MDPI. [Link]

- Isomerization of dialkyl maleates to dialkyl fumarates.

- Process for preparing dialkyl maleates.

Sources

- 1. DIALLYL FUMARATE synthesis - chemicalbook [chemicalbook.com]

- 2. Diallyl fumarate, CasNo.2807-54-7 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 3. Diallyl fumarate | C10H12O4 | CID 5355330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diallyl phthalate | C14H14O4 | CID 8560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. DIALLYL FUMARATE CAS#: 2807-54-7 [amp.chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

- 9. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US3078302A - Production of dialkyl fumarates - Google Patents [patents.google.com]

- 11. Synthesis of Poly(Propylene Fumarate) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Poly(propylene fumarate) Composite Scaffolds for Bone Tissue Engineering: Innovation in Fabrication Techniques and Artificial Intelligence Integration [mdpi.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. chempoint.com [chempoint.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

The Solubility Profile of Diallyl Fumarate: A Comprehensive Technical Guide for Researchers and Formulation Scientists

Abstract

This technical guide provides an in-depth analysis of the solubility of diallyl fumarate in common organic solvents. In the absence of extensive empirical data, this document leverages predictive models, namely Hansen Solubility Parameters (HSP) and the UNIFAC group contribution method, to forecast the solubility behavior of diallyl fumarate. Furthermore, a detailed, self-validating experimental protocol for the gravimetric determination of solubility is presented to enable researchers to verify and expand upon the theoretical predictions herein. This guide is intended to be a valuable resource for scientists and professionals in drug development and materials science, offering both theoretical insights and practical methodologies for understanding and manipulating the solubility of this versatile monomer.

Introduction to Diallyl Fumarate

Diallyl fumarate (DAF), with the chemical formula C₁₀H₁₂O₄, is an unsaturated polyester that finds application as a crosslinking agent and monomer in the synthesis of polymers.[1] Its molecular structure, characterized by two allyl groups and a central fumarate moiety, imparts a unique combination of reactivity and physicochemical properties. Understanding the solubility of diallyl fumarate is paramount for its effective utilization in various applications, including reaction chemistry, formulation development, and purification processes. A comprehensive knowledge of its behavior in different organic solvents allows for the rational selection of solvent systems to achieve desired concentrations, control reaction kinetics, and ensure product purity.

Table 1: Physicochemical Properties of Diallyl Fumarate

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₄ | [1] |

| Molecular Weight | 196.20 g/mol | [1] |

| Density | 1.066 g/cm³ at 20°C | |

| Boiling Point | 116-120 °C at 8 Torr | |

| Structure | bis(prop-2-enyl) (E)-but-2-enedioate | [1] |

Theoretical Framework for Solubility Prediction

The fundamental principle governing solubility is "like dissolves like," which qualitatively suggests that substances with similar intermolecular forces are more likely to be miscible.[2] For a more quantitative and predictive understanding, computational models such as Hansen Solubility Parameters (HSP) and the UNIFAC group contribution method are invaluable tools.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are based on the concept that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[3][4] A substance is likely to dissolve in a solvent if their respective Hansen parameters are similar. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:

A smaller Ra value indicates a higher likelihood of solubility.

As no direct experimental HSP values for diallyl fumarate are readily available, an estimation can be made by considering the values of structurally similar compounds. Diethyl fumarate (δD=16.71, δP=5.79, δH=7.39 MPa⁰.⁵) and dibutyl fumarate (δD=16.7, δP=3.0, δH=6.7 MPa⁰.⁵) provide a strong basis for the fumarate core.[2][5] The presence of the allyl groups can be approximated from allyl acetate (δD=15.7, δP=4.5, δH=8.0 MPa⁰.⁵).[3][5] By averaging and adjusting for the molecular structure of diallyl fumarate, the estimated Hansen Solubility Parameters are presented in Table 2.

Table 2: Estimated Hansen Solubility Parameters for Diallyl Fumarate

| Parameter | Estimated Value (MPa⁰.⁵) |

| δD (Dispersion) | 16.5 |

| δP (Polar) | 4.8 |

| δH (Hydrogen Bonding) | 7.5 |

Using these estimated HSPs for diallyl fumarate and known HSPs for common organic solvents, the relative solubility can be predicted.

UNIFAC Group Contribution Method

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group contribution method used to predict activity coefficients in mixtures.[6] It is based on the principle that the properties of a molecule can be estimated by summing the contributions of its constituent functional groups. The activity coefficient, which is a measure of the deviation from ideal solution behavior, is used to calculate the solubility.

The diallyl fumarate molecule can be deconstructed into the following UNIFAC groups:

-

2 x CH₂=CH (vinyl group)

-

2 x CH₂ (methylene group)

-

2 x COO (ester group)

-

2 x CH (methine group, part of the C=C double bond in the fumarate)

The solubility is then calculated using the group surface area (Qk) and volume contributions (Rk) of these groups, along with their interaction parameters with the functional groups of the solvent molecules.[7][8][9][10]

Predicted Solubility of Diallyl Fumarate in Common Organic Solvents

Based on the principles of Hansen Solubility Parameters, a qualitative prediction of the solubility of diallyl fumarate in a range of common organic solvents is presented in Table 3. Solvents with HSPs closer to those estimated for diallyl fumarate are expected to be good solvents.

Table 3: Predicted Solubility of Diallyl Fumarate in Common Organic Solvents based on HSP

| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) | Predicted Solubility |

| Acetone | 15.5 | 10.4 | 7.0 | Good |

| Acetonitrile | 15.3 | 18.0 | 6.1 | Moderate |

| Benzene | 18.4 | 0.0 | 2.0 | Poor |

| Chloroform | 17.8 | 3.1 | 5.7 | Good |

| Cyclohexane | 16.8 | 0.0 | 0.2 | Poor |

| Dichloromethane | 17.0 | 7.3 | 7.1 | Good |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | Moderate |

| Dimethyl sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | Moderate |

| Ethanol | 15.8 | 8.8 | 19.4 | Moderate |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | Excellent |

| Heptane | 15.3 | 0.0 | 0.0 | Poor |

| Hexane | 14.9 | 0.0 | 0.0 | Poor |

| Isopropanol | 15.8 | 6.1 | 16.4 | Moderate |

| Methanol | 14.7 | 12.3 | 22.3 | Poor |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | Excellent |

| Toluene | 18.0 | 1.4 | 2.0 | Poor |

| Water | 15.5 | 16.0 | 42.3 | Very Poor |

Disclaimer: These are theoretical predictions and should be validated experimentally.

Experimental Protocol for Solubility Determination (Gravimetric Method)

To provide a self-validating framework, this section details a step-by-step protocol for the experimental determination of diallyl fumarate solubility using the gravimetric method. This method is straightforward and relies on the accurate measurement of mass.[11][12]

Materials and Equipment

-

Diallyl fumarate (solute)

-

Selected organic solvents

-

Analytical balance (readable to ±0.0001 g)

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Volumetric flasks

-

Pipettes

-

Evaporating dishes

-

Drying oven

-

Filtration apparatus (e.g., syringe filters)

Experimental Workflow

Caption: Gravimetric solubility determination workflow.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

To a series of vials, add a known volume (e.g., 10 mL) of each organic solvent.

-

Add an excess amount of diallyl fumarate to each vial to ensure that a saturated solution is formed with some undissolved solute remaining.[13][14][15]

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C) and allow them to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation. This ensures that the solution reaches equilibrium saturation.

-

-

Sample Collection and Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant using a pipette, ensuring no solid particles are transferred. For volatile solvents, this step should be performed quickly. A syringe filter can be used for cleaner separation.

-

Transfer the aliquot to a pre-weighed evaporating dish.

-

Record the total weight of the evaporating dish and the aliquot.

-

-

Gravimetric Determination:

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the diallyl fumarate (a temperature below its boiling point at the operating pressure is recommended, e.g., 60-80 °C).

-

Periodically remove the dish from the oven, allow it to cool in a desiccator, and weigh it.

-

Continue this process until a constant weight is achieved, indicating that all the solvent has evaporated.

-

The final weight is the mass of the dissolved diallyl fumarate.

-

-

Calculation of Solubility:

-

Mass of the aliquot: (Weight of dish + aliquot) - (Weight of empty dish)

-

Mass of dissolved diallyl fumarate: (Weight of dish + residue) - (Weight of empty dish)

-

Mass of the solvent: Mass of the aliquot - Mass of dissolved diallyl fumarate

-

Solubility ( g/100 g solvent): (Mass of dissolved diallyl fumarate / Mass of the solvent) x 100

-

Safety and Handling

Diallyl fumarate is classified as an irritant and may cause skin and eye irritation.[1] It is also harmful if swallowed or in contact with skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide has provided a comprehensive overview of the solubility of diallyl fumarate in common organic solvents. Through the application of Hansen Solubility Parameters and the principles of the UNIFAC group contribution method, a predictive framework for its solubility has been established. The detailed experimental protocol for gravimetric analysis offers a robust method for validating these theoretical predictions and generating precise empirical data. By combining theoretical modeling with experimental verification, researchers and formulation scientists can confidently navigate the challenges of working with diallyl fumarate, enabling its successful application in a wide range of scientific and industrial endeavors.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

-

Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

-

DOSS - TURI. (n.d.). Retrieved from [Link]

-

Hansen Solubility Parameters 2000.pdf - Kinam Park. (n.d.). Retrieved from [https://www.kinam.com/Hansen Solubility Parameters 2000.pdf]([Link] Solubility Parameters 2000.pdf)

-

PubChem. (n.d.). Diallyl fumarate. Retrieved from [Link]

-

Hansen Solubility Parameters. (n.d.). In Wikipedia. Retrieved from [Link]

-

UNIFAC. (n.d.). In Wikipedia. Retrieved from [Link]

- Fredenslund, A., Jones, R. L., & Prausnitz, J. M. (1975). Group-contribution estimation of activity coefficients in nonideal liquid mixtures. AIChE Journal, 21(6), 1086–1099.

- Determination of Solubility by Gravimetric Method. (n.d.).

- Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences.

-

How to Make a Saturated Solution. (2019, November 26). ThoughtCo. Retrieved from [Link]

-

Saturated Solutions and Solubility. (2023, July 7). Chemistry LibreTexts. Retrieved from [Link]

-

How to prepare a saturated solution. (2016, November 24). Quora. Retrieved from [Link]

-

UNIFAC Structural Groups and Parameters. (n.d.). E-AIM. Retrieved from [Link]

-

Evaluation of UNIFAC group interaction parameters usijng properties based on quantum mechanical calculations. (n.d.). CORE. Retrieved from [Link]

-

UNIFAC group volume parameter, Rk, UNIFAC group surface area parameter,... (n.d.). ResearchGate. Retrieved from [Link]

-

Group-Volume (R k ) and Surface-Area (Q k ) Parameters. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]

- 2. doss.turi.org [doss.turi.org]

- 3. kinampark.com [kinampark.com]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 6. UNIFAC - Wikipedia [en.wikipedia.org]

- 7. Help - UNIFAC Structural Groups [aim.env.uea.ac.uk]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

- 13. hansen-solubility.com [hansen-solubility.com]

- 14. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 15. mdpi.com [mdpi.com]

Introduction: The Molecular Blueprint of a Versatile Monomer

An In-depth Technical Guide to the Spectroscopic Analysis of Diallyl Fumarate

Diallyl fumarate (DAF), systematically named bis(prop-2-enyl) (E)-but-2-enedioate, is a key monomer in the field of polymer science.[1] As an unsaturated polyester, its dual reactivity, stemming from both the central fumarate double bond and the two terminal allyl groups, makes it a valuable crosslinking agent and building block for thermosetting resins.[2][3] These resins are prized for their exceptional dimensional stability, high-temperature resistance, and excellent electrical insulating properties.[3]

Given its role as a precursor in high-performance materials, stringent quality control and unambiguous structural verification are paramount. The synthesis of DAF, typically through the esterification of fumaric acid with allyl alcohol, requires precise characterization to confirm purity and isomeric integrity.[4] Spectroscopic techniques, particularly Proton Nuclear Magnetic Resonance (¹H NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, serve as the cornerstones of this analytical validation.[5][6]

This guide provides an in-depth analysis of the ¹H NMR and FTIR spectra of diallyl fumarate. Moving beyond a simple recitation of data, we will explore the causal relationships between the molecule's structure and its spectral output, offering insights grounded in the fundamental principles of spectroscopy. This document is intended for researchers and drug development professionals who require a robust understanding of how to interpret and leverage these powerful analytical techniques for the characterization of unsaturated esters.

Molecular Structure and Analytical Workflow

The unique spectral signature of diallyl fumarate is a direct consequence of its molecular architecture, which features a plane of symmetry through the central carbon-carbon double bond. This symmetry influences the number and type of signals observed in its spectra.

Caption: Diallyl Fumarate Structure with Proton Designations.

The analytical process for confirming the structure of a synthesized or procured batch of diallyl fumarate follows a logical progression from sample preparation to spectral interpretation and final validation.

Caption: A typical workflow for the structural validation of Diallyl Fumarate.

¹H NMR Spectral Analysis: A Proton's Perspective

Proton NMR spectroscopy provides a detailed map of the hydrogen environments within a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while the signal's splitting pattern (multiplicity) reveals the number of neighboring protons.

In diallyl fumarate, there are five distinct proton environments, labeled (a) through (e) in Figure 1.

Causality of Chemical Shifts and Coupling

-

Fumarate Protons (a): The two protons on the central double bond are chemically equivalent due to the molecule's symmetry. They are attached to sp²-hybridized carbons that are part of an α,β-unsaturated ester system. The electron-withdrawing effect of the adjacent carbonyl groups strongly deshields these protons, shifting their resonance significantly downfield. Because they are equivalent, they do not split each other, resulting in a sharp singlet.[7][8]

-

Allyl Methylene Protons (b): These -O-CH₂ - protons are adjacent to two deshielding features: the ester oxygen atom and the allylic double bond. This dual influence places their signal in an intermediate downfield region. They are coupled to the single methine proton (c), causing their signal to appear as a doublet.

-

Allyl Methine Proton (c): This -CH = proton is part of a vinyl group and is coupled to three sets of protons: the two methylene protons (b) on one side, and the two terminal vinyl protons (d and e) on the other. This extensive coupling results in a complex multiplet. Its position is downfield, typical for vinylic protons.[9]

-

Terminal Vinyl Protons (d, e): The two =CH₂ protons are diastereotopic, meaning they are chemically non-equivalent. One proton is cis to the methine proton (c) and the other is trans. This non-equivalence can lead to two separate signals. They are coupled to the methine proton (c) with different coupling constants (Jtrans > Jcis) and to each other (geminal coupling, ²J). This results in two distinct multiplets, typically appearing as a doublet of doublets for each proton.[10]

Data Interpretation

The following table summarizes the expected and observed ¹H NMR spectral data for diallyl fumarate, typically recorded in deuterated chloroform (CDCl₃).[1][11]

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Rationale |

| H-a | ~6.86 | Singlet (s) | 2H | Fumarate vinyl (=CH-) : Strongly deshielded by two conjugated carbonyl groups. Singlet due to molecular symmetry. |

| H-c | ~5.92 | Multiplet (m) | 2H | Allyl methine (-CH=) : Vinylic proton coupled to H-b, H-d, and H-e, resulting in a complex pattern. |

| H-e | ~5.34 | Doublet of Doublets (dd) | 2H | Terminal vinyl (=CH₂) (trans) : Deshielded vinylic proton. Split by geminal (H-d) and trans (H-c) coupling. |

| H-d | ~5.25 | Doublet of Doublets (dd) | 2H | Terminal vinyl (=CH₂) (cis) : Deshielded vinylic proton. Split by geminal (H-e) and cis (H-c) coupling. |

| H-b | ~4.70 | Doublet (d) | 4H | Allyl methylene (-OCH₂-) : Deshielded by adjacent ester oxygen and C=C bond. Split by vicinal coupling to H-c. |

FTIR Spectral Analysis: Probing Molecular Vibrations

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy required to excite its bonds into higher vibrational states. Specific functional groups absorb at characteristic frequencies, making FTIR an excellent tool for identifying their presence.

Causality of Key Absorption Bands

-

C=O (Ester) Stretch: The carbonyl group of the ester is a strong dipole, leading to a very intense absorption band. In diallyl fumarate, this C=O bond is conjugated with the fumarate C=C double bond. This conjugation delocalizes the pi-electrons, slightly weakening the C=O bond and lowering its vibrational frequency compared to a saturated ester. Therefore, the peak is expected in the 1730-1715 cm⁻¹ range.[12]

-

=C-H (Alkene) Stretch: The stretching of C-H bonds where the carbon is sp²-hybridized requires more energy than for sp³-hybridized carbons. This results in a characteristic absorption band appearing just above 3000 cm⁻¹.[12]

-

C=C (Alkene) Stretch: The stretching of the carbon-carbon double bonds typically gives rise to a peak in the 1680-1640 cm⁻¹ region.[12] However, the fumarate C=C bond is highly symmetric (trans configuration), resulting in a very small change in dipole moment during vibration. Consequently, its absorption is often very weak or entirely absent in an IR spectrum. The terminal C=C bond of the allyl groups is less symmetric and should produce a discernible peak.

-

C-O (Ester) Stretches: The C-O single bonds of the ester group produce strong, characteristic bands in the fingerprint region (1300-1000 cm⁻¹). These are diagnostically useful for confirming the ester functionality.

-

=C-H (Alkene) Bends: The out-of-plane (oop) bending vibrations of the hydrogens on a double bond are very informative. The trans configuration of the fumarate unit gives rise to a strong, sharp absorption band around 980 cm⁻¹. The terminal =CH₂ group of the allyl function also has characteristic oop bends, notably around 930 cm⁻¹.[12]

Data Interpretation

The table below details the significant absorption bands in the FTIR spectrum of diallyl fumarate.[1]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3090 | Medium | =C-H Stretch | Vinylic C-H of allyl and fumarate groups |

| ~2960 | Medium | C-H Stretch | sp³ C-H of allyl methylene group |

| ~1725 | Strong, Sharp | C=O Stretch | Conjugated Ester Carbonyl |

| ~1645 | Medium | C=C Stretch | Allyl group terminal C=C |

| ~1450 | Medium | C-H Bend | Methylene (-CH₂-) scissoring |

| ~1290 & ~1150 | Strong | C-O Stretch | Asymmetric & Symmetric Ester C-O-C stretch |

| ~980 | Strong, Sharp | =C-H Bend (oop) | trans-disubstituted alkene (fumarate) |

| ~930 | Medium | =C-H Bend (oop) | Terminal vinyl (=CH₂) of allyl group |

Experimental Protocols: A Self-Validating System

The trustworthiness of spectral data hinges on rigorous and reproducible experimental methodology.

Protocol 1: ¹H NMR Spectrum Acquisition

-

Sample Preparation: Accurately weigh approximately 10-20 mg of diallyl fumarate into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Dissolution: Cap the NMR tube and gently invert it several times or use a vortex mixer until the sample is fully dissolved.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Allow the sample temperature to equilibrate.

-

Tuning and Shimming: Tune the probe to the correct frequency and perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse angle, 2-5 second relaxation delay, 16-32 scans for good signal-to-noise).

-

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Perform phase correction and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals and analyze the chemical shifts and coupling patterns.

Protocol 2: ATR-FTIR Spectrum Acquisition

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean.

-

Background Scan: Record a background spectrum of the empty, clean ATR crystal. This spectrum will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.[13]

-

Sample Application: Place a single drop of liquid diallyl fumarate directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

-

Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: The resulting spectrum will be plotted as transmittance or absorbance versus wavenumber (cm⁻¹). Identify the key absorption bands and assign them to their corresponding functional groups.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft laboratory wipe.

Conclusion

The combined application of ¹H NMR and FTIR spectroscopy provides a comprehensive and definitive characterization of diallyl fumarate. ¹H NMR elucidates the precise arrangement and connectivity of protons, confirming the isomeric purity (trans configuration of the fumarate) and the integrity of the allyl groups. FTIR serves as a rapid and robust method to verify the presence of all key functional groups, particularly the conjugated ester and the different types of alkene moieties. By understanding the causal links between molecular structure and spectral data, scientists can confidently validate the identity, purity, and quality of this critical polymer precursor, ensuring the reliability and performance of the advanced materials derived from it.

References

-

PubChem. (n.d.). Diallyl fumarate. National Center for Biotechnology Information. Retrieved from [Link]

-

Soto, M., et al. (2023). Polymers and copolymers based on dialkyl fumarates: A review on radical polymerization, properties, current and future applications. SEDICI. Retrieved from [Link]

-

Fisher, J. P., et al. (2017). Synthesis and Characterization of Diol-Based Unsaturated Polyesters: Poly(diol fumarate) and Poly(diol fumarate-co-succinate). PubMed. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). α,β-unsaturated esters - Supplementary Information. Retrieved from [Link]

-

SpectraBase. (n.d.). Fumaric acid dimethyl ester. Wiley-VCH. Retrieved from [Link]

-

Schaefer, T., & Hruska, F. E. (1964). N.M.R. SPECTRA OF SOME α–β UNSATURATED ESTERS. Canadian Journal of Chemistry. Retrieved from [Link]

-

Pereira, A. S., et al. (2021). Spectral profiles of commercial omega-3 supplements: an exploratory analysis by ATR-FTIR and 1H NMR. National Center for Biotechnology Information. Retrieved from [Link]

-

Tzani, A., et al. (2014). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. PubMed Central. Retrieved from [Link]

-

SpectraBase. (n.d.). Fumaric acid, diallyl ester. Wiley-VCH. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Gantrade. (n.d.). Polymer Applications of Allyl Alcohol. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Fisher, J. P., et al. (2017). Synthesis and Characterization of Diol-based Unsaturated Polyesters: Poly(Diol Fumarate) and Poly(Diol Fumarate-co-Succinate). ResearchGate. Retrieved from [Link]

Sources

- 1. Diallyl fumarate | C10H12O4 | CID 5355330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

- 3. gantrade.com [gantrade.com]

- 4. DIALLYL FUMARATE synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis and Characterization of Diol-Based Unsaturated Polyesters: Poly(diol fumarate) and Poly(diol fumarate-co-succinate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. Spectral profiles of commercial omega-3 supplements: an exploratory analysis by ATR-FTIR and 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]

mechanism of free radical polymerization of diallyl fumarate

An In-depth Technical Guide to the Free Radical Polymerization of Diallyl Fumarate

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive exploration of the free radical polymerization mechanism of diallyl fumarate (DAF). Designed for researchers, scientists, and professionals in drug development and material science, this document moves beyond a simple procedural outline to deliver a deep mechanistic understanding, grounded in established principles of polymer chemistry. We will dissect the causal relationships behind the reaction pathways, offering insights into the formation of complex, crosslinked polymer networks.

Introduction: The Unique Polymerization Behavior of Diallyl Fumarate

Diallyl fumarate is a tetra-functional monomer, possessing two distinct types of polymerizable double bonds: two allylic groups and one electron-poor fumarate double bond. This structural complexity sets it apart from common vinyl monomers and dictates a unique and intricate polymerization pathway. The free radical polymerization of DAF does not simply yield linear chains; instead, it involves a sophisticated interplay of propagation, intramolecular cyclization, and intermolecular crosslinking.

The resulting polymers are highly crosslinked, thermosetting materials with potential applications in coatings, composites, and biomedical scaffolds where thermal stability and mechanical integrity are paramount. Understanding the nuances of the DAF polymerization mechanism is critical for controlling the final polymer architecture and tailoring its properties for specific applications.

The Core Mechanism: A Multi-Path Reaction Cascade

The free radical polymerization of any monomer proceeds through the fundamental steps of initiation, propagation, and termination.[1][2] However, for a diallyl monomer like DAF, the propagation stage is a branching point for several competing and concurrent reactions that define the final network structure.

Initiation

The process begins with the generation of primary radicals from the thermal or photochemical decomposition of an initiator molecule, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).[1][3] This primary radical then adds across one of the monomer's double bonds—most commonly, one of the more reactive allyl groups—to form the initial monomer radical.

-

Step 1: Initiator Decomposition: I → 2R•

-

Step 2: Monomer Radical Formation: R• + M → RM•

Propagation: The Competing Pathways

Once the initial monomer radical is formed, the polymerization cascade proceeds via three distinct pathways. The prevalence of each pathway is governed by factors such as monomer concentration, temperature, and solvent choice.

-

Linear Propagation: The growing polymer radical adds to another DAF monomer, propagating the chain. This reaction leaves a pendant allyl group and the fumarate double bond unreacted, attached to the polymer backbone. These pendant groups are crucial sites for subsequent crosslinking.

-

Intramolecular Cyclization (Cyclopolymerization): This is a hallmark of diallyl monomer polymerization.[4] Following the addition to the first allyl group of a monomer, the newly formed radical center can attack the second allyl group on the same monomer unit. This intramolecular reaction forms a stable five- or six-membered ring structure directly within the polymer backbone.[5] This cyclization process reduces the number of available pendant groups for crosslinking and significantly impacts the final network density and mechanical properties. Studies on similar diallyl monomers have shown that the polymer chains can contain a significant fraction of both five- and six-membered rings.[4][5]

-

Intermolecular Crosslinking: A growing polymer radical attacks a pendant, unreacted double bond (either allyl or fumarate) on an existing polymer chain. This intermolecular reaction links two polymer chains together, forming a covalent crosslink. As polymerization proceeds, extensive crosslinking transforms the soluble polymer chains (the "sol" fraction) into an insoluble, three-dimensional network (the "gel" fraction).

The competition between these pathways is a central theme of DAF polymerization. At low monomer concentrations, intramolecular cyclization is often favored. At higher concentrations, the increased proximity of polymer chains promotes intermolecular crosslinking.

Caption: Competing pathways in diallyl fumarate polymerization.

Chain Transfer

A significant consideration in the polymerization of allylic monomers is the potential for degradative chain transfer.[4] In this process, a growing polymer radical abstracts a hydrogen atom from the allylic position of a monomer molecule. This terminates the growing chain and creates a new, resonance-stabilized allyl radical. This new radical is often less reactive and slower to initiate a new chain, which can decrease the overall rate of polymerization and limit the final molecular weight.[4]

Termination

As with all free radical polymerizations, the growing chains are eventually terminated, typically through two primary mechanisms:[1][3][6]

-

Combination (Coupling): Two growing radical chains react to form a single, non-reactive polymer chain.

-

Disproportionation: A hydrogen atom is transferred from one radical chain to another, resulting in two polymer chains, one with a saturated end and one with an unsaturated end.

Summary of Mechanistic Steps and Influencing Factors

The interplay of the core mechanistic steps is sensitive to several experimental parameters. Controlling these factors is key to directing the polymerization towards a desired outcome.

| Mechanistic Step | Description | Key Influencing Factors |

| Initiation | Generation of primary radicals and their addition to a monomer. | Initiator Type, Initiator Concentration, Temperature. |

| Linear Propagation | Sequential addition of monomers to form a linear chain with pendant reactive groups. | Monomer Concentration, Temperature. |

| Cyclopolymerization | Intramolecular radical attack to form cyclic structures within the backbone. | Monomer Concentration (favored at low conc.), Solvent. |

| Crosslinking | Intermolecular reaction between a growing chain and a pendant group on another chain. | Monomer Concentration (favored at high conc.), Polymer Concentration, Temperature. |

| Chain Transfer | Abstraction of an atom (e.g., H) from a monomer or solvent, terminating one chain and starting another. | Monomer Structure (allylic H), Solvent Type. |

| Termination | Deactivation of growing radical chains via combination or disproportionation. | Radical Concentration, Temperature, Viscosity (diffusion control).[7] |

Experimental Protocol: Solution Polymerization of Diallyl Fumarate

This protocol provides a generalized procedure for the free-radical solution polymerization of diallyl fumarate. It is designed as a self-validating system where careful control of the inert atmosphere and temperature are paramount for reproducibility. This method is adapted from established protocols for similar fumarate and diallyl monomers.[4][5][8]

Materials and Apparatus

-

Monomer: Diallyl Fumarate (DAF)

-

Initiator: 2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Solvent: Toluene or Dioxane (anhydrous)

-

Non-solvent: Methanol or Ethanol (for precipitation)

-

Apparatus: Three-neck round-bottom flask, reflux condenser, magnetic stirrer with hotplate, nitrogen gas inlet and outlet, thermometer, dropping funnel.

Step-by-Step Procedure

Sources

- 1. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 2. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. researchgate.net [researchgate.net]

- 6. web.stanford.edu [web.stanford.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Unraveling the Thermal Degradation Pathways of Poly(diallyl fumarate): An In-depth Technical Guide

Abstract

Poly(diallyl fumarate) (PDAF), a thermosetting polyester resin, holds significant promise in various industrial applications owing to its excellent mechanical properties, thermal stability, and chemical resistance. A comprehensive understanding of its thermal degradation behavior is paramount for optimizing its processing conditions, predicting its service life, and designing novel materials with enhanced thermal resilience. This technical guide provides a detailed exploration of the putative thermal degradation pathways of poly(diallyl fumarate), drawing upon established principles of polyester pyrolysis and the unique reactivity of the diallyl functional groups. While direct experimental studies on the thermal degradation of PDAF are not extensively available in the public domain, this guide synthesizes information from analogous polymer systems, including polyesters, polymers containing allyl moieties, and poly(diallyl phthalate), to construct a scientifically robust and insightful framework. We will delve into the primary degradation mechanisms, identify potential degradation products, and outline the state-of-the-art analytical techniques for characterizing these processes. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the thermal behavior of this important polymer.

Introduction to Poly(diallyl fumarate)

Poly(diallyl fumarate) is synthesized through the polymerization of diallyl fumarate monomer. The presence of the fumarate double bond in the polymer backbone and the pendant allyl groups provides sites for crosslinking, leading to a rigid three-dimensional network structure. This intricate architecture is responsible for the desirable properties of PDAF, but it also dictates the complexity of its thermal degradation.

The thermal stability of a polymer is a critical parameter that defines its upper service temperature and its processability. For poly(diallyl fumarate), understanding how this network breaks down under thermal stress is essential for applications where it might be exposed to elevated temperatures. The degradation process is not a simple unzipping of the polymer chain but rather a complex series of chemical reactions that lead to the formation of a wide range of volatile and non-volatile products.

Postulated Thermal Degradation Pathways of Poly(diallyl fumarate)

Based on the fundamental principles of polymer degradation and the known reactivity of its constituent functional groups, the thermal degradation of poly(diallyl fumarate) is anticipated to proceed through a combination of several key pathways. The degradation is likely to be a multi-stage process, with different reactions dominating at different temperature ranges.[1]

Initial Degradation: The Role of the Allyl Groups

The pendant allyl groups are expected to be the initial sites of thermal degradation due to the relative weakness of the allylic C-H and C-O bonds compared to the bonds in the polyester backbone. The degradation of polymers containing allyl groups often occurs in stages, with the initial stage involving the fragmentation of these side groups.[1]

One plausible initiation step is the homolytic cleavage of the C-O bond in the allyl ester group, leading to the formation of an allyl radical and a polymer radical.

Another potential initiation pathway involves the abstraction of a hydrogen atom from the allylic position, which is known to be a favorable process.[2] This would also result in the formation of a resonance-stabilized allyl radical.

Mid-Stage Degradation: Polyester Backbone Scission

Following the initial reactions involving the allyl groups, the polyester backbone itself will begin to degrade at higher temperatures. For aliphatic polyesters, two primary degradation mechanisms are widely recognized: β-hydrogen scission and homolytic cleavage of the ester bond.[3]

-

β-Hydrogen Scission: This is a non-radical decomposition pathway that involves a six-membered cyclic transition state, leading to the formation of a carboxylic acid end-group and a vinyl ester end-group.[4] This is a common degradation pathway for esters that have a β-hydrogen atom.[5]

-

Homolytic Cleavage: This radical-based mechanism involves the breaking of the ester bonds in the polymer backbone, leading to the formation of various smaller radical species that can then participate in a cascade of secondary reactions.[3]

High-Temperature Degradation and Char Formation

At very high temperatures, the degradation products from the initial and mid-stages will undergo further fragmentation and rearrangement reactions. The presence of aromatic-like structures from the cyclization and crosslinking of the degrading polymer chains can lead to the formation of a stable carbonaceous char. The extent of char formation is an important factor in the flame retardancy of a polymer.

Anticipated Degradation Products